molecular formula C24H19BFNO5S B15149572 [3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid

[3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid

Cat. No.: B15149572
M. Wt: 463.3 g/mol
InChI Key: VTNKMYWFWQTEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a boronic acid group, a thiazolidinone ring, and a fluorophenyl group. These structural features contribute to its reactivity and potential utility in chemical synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzyl halide in a nucleophilic substitution reaction.

    Coupling with Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Thiazolidines.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, [3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biology, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids. It can also be used in the development of biosensors.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of [3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The thiazolidinone ring and fluorophenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the thiazolidinone and fluorophenyl groups, making it less specific in its interactions.

    4-Fluorophenylboronic Acid: Similar in structure but lacks the thiazolidinone ring, affecting its reactivity and applications.

    Thiazolidinone Derivatives: These compounds lack the boronic acid group, limiting their use in cross-coupling reactions.

Uniqueness

The uniqueness of [3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to participate in cross-coupling reactions, enzyme inhibition, and material development makes it a valuable compound in multiple fields.

Biological Activity

The compound [3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with biological systems, particularly in the context of enzyme inhibition and as therapeutic agents. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Properties

  • Molecular Formula : C₁₈H₁₈BNO₄S
  • Molecular Weight : 463.29 g/mol
  • CAS Number : 1229652-21-4

Boronic acids typically exert their biological effects through the inhibition of proteases, particularly serine proteases and cysteine proteases. This compound may also act as an inhibitor of various enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have shown that boronic acid derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one discussed have demonstrated effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Table 1: Antimicrobial Activity of Boronic Acid Derivatives

CompoundBacterial StrainMIC (µg/mL)
Boronic Acid Derivative AMRSA12.5
Boronic Acid Derivative BE. coli25
This compoundStaphylococcus epidermidisTBD

Inhibition of Autotaxin

Autotaxin (ATX) is an enzyme involved in lysophosphatidic acid (LPA) production, which plays a role in various physiological processes including cell proliferation and survival. The compound has been studied for its potential to inhibit ATX, thus affecting LPA signaling pathways.

Case Study: Inhibition of Autotaxin

In a study published in Nature, researchers evaluated the inhibitory effects of boronic acid derivatives on ATX activity. The results indicated that certain derivatives showed promising IC50 values, making them potential candidates for further development in treating conditions associated with aberrant LPA signaling.

Cytotoxicity and Safety Profile

The safety profile of boronic acid derivatives is crucial for their therapeutic use. Acute toxicity studies have shown varying degrees of cytotoxicity depending on the specific structure and substituents present on the boronic acid moiety.

Table 2: Toxicity Profile of Boronic Acid Derivatives

CompoundToxicity LevelReference
This compoundModerate
Boronic Acid Derivative XLow

Properties

Molecular Formula

C24H19BFNO5S

Molecular Weight

463.3 g/mol

IUPAC Name

[3-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid

InChI

InChI=1S/C24H19BFNO5S/c26-20-8-4-17(5-9-20)14-27-23(28)22(33-24(27)29)13-16-6-10-21(11-7-16)32-15-18-2-1-3-19(12-18)25(30)31/h1-13,30-31H,14-15H2

InChI Key

VTNKMYWFWQTEHE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.